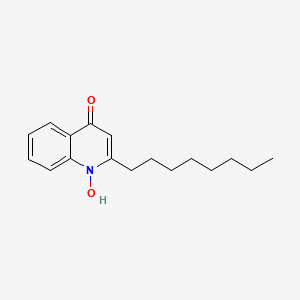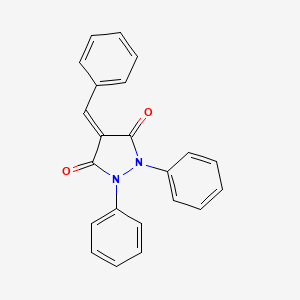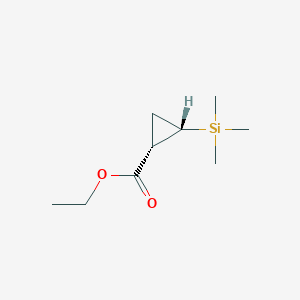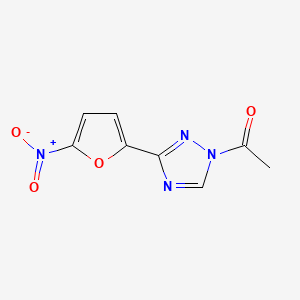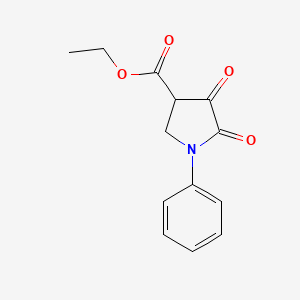
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This method is characterized by high yields and cost-efficiency due to the simplicity of the process and the minimal use of solvents.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as mechano-chemical processes using planetary ball milling equipment or microwave irradiation approaches . These methods are designed to optimize yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with thionyl chloride to form a possible sulphine derivative .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with thionyl chloride can yield chloroformylthiophen derivatives .
Scientific Research Applications
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds .
Mechanism of Action
The mechanism of action of ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth rearrangement, which involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is influenced by various factors such as pH and the presence of electron-withdrawing groups .
Comparison with Similar Compounds
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, which can influence their chemical properties and applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial applications.
Similar Compounds
Properties
CAS No. |
5336-49-2 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-18-13(17)10-8-14(12(16)11(10)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
ZZRSCGYRNYMOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


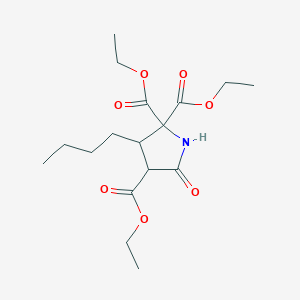
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
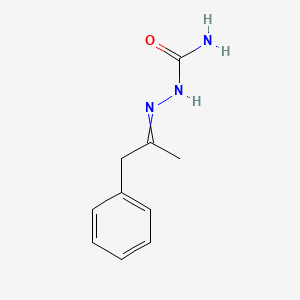
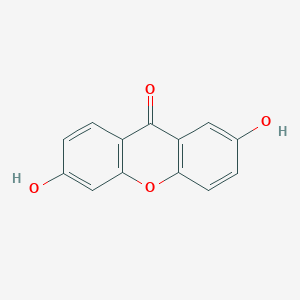

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
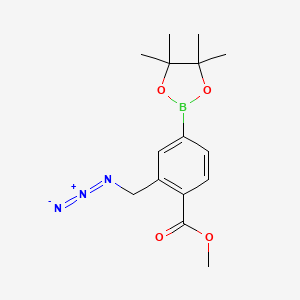

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
